molecular formula C19H18FN3O2 B4277158 4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE

4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE

Cat. No.: B4277158
M. Wt: 339.4 g/mol
InChI Key: ZFXSMSXDGSALNJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a benzamide derivative featuring a pyrazole core substituted with a 4-fluorophenylmethyl group at the 1-position and a 4-ethoxybenzamide moiety at the 4-position.

Properties

IUPAC Name

4-ethoxy-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-2-25-18-9-5-15(6-10-18)19(24)22-17-11-21-23(13-17)12-14-3-7-16(20)8-4-14/h3-11,13H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSMSXDGSALNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the fluorobenzyl group: The pyrazole intermediate is then reacted with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 4-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related benzamide and heterocyclic derivatives:

Compound Name/ID Core Structure Key Substituents Functional Impact Reference
Target Compound Benzamide-Pyrazole 4-ethoxy, 4-fluorophenylmethyl Ethoxy increases lipophilicity; fluorine enhances metabolic stability. -
1,3,4-Thiadiazole Derivatives (e.g., ) 1,3,4-Thiadiazole Nitrophenyl, methyl, hydrazinecarbodithioate Nitro groups improve antimicrobial activity; methyl enhances steric bulk.
N-((5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)-4-METHYLBENZAMIDE () Thiazolidinone-Pyrazole Fluorophenyl, thioxo, methylbenzamide Thioxo group may enhance hydrogen bonding; Z-configuration influences bioactivity.
4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide () Benzamide-Hydrazine Methylphenyl, hydrazino, oxoethyl Hydrazino group introduces polarity; methylphenyl balances lipophilicity.
Morpholine/Piperidine Benzamides (e.g., ) Benzamide-Morpholine Morpholine, chloro, ethoxy Morpholine improves solubility; chloro and ethoxy modulate electronic properties.

Key Research Findings and Gaps

  • Fluorine’s Role : Fluorine substitution is a common strategy (seen in , and 7) to improve metabolic stability and target affinity. The target compound’s 4-fluorophenyl group aligns with this trend but requires empirical validation .
  • Activity Data Limitations: While and provide biological data for analogs, the target compound’s efficacy remains uncharacterized in the available evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 2
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4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE

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